Palladium tetrakis(4-carboxyphenyl)porphyrin
Description
Palladium tetrakis(4-carboxyphenyl)porphyrin (PdTCPP) is a metalloporphyrin complex where palladium(II) is centrally coordinated within a tetrakis(4-carboxyphenyl)porphyrin (TCPP) ligand. Its molecular formula is C₄₈H₂₈N₄O₈Pd, with a molecular weight of 895.18 g/mol (CAS: 94288-44-5) . PdTCPP is widely utilized in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and optical sensors. It is commercially available as a research-grade compound, typically dissolved in dimethyl sulfoxide (DMSO) or other solvents, with strict storage guidelines (-80°C for long-term stability) .
The carboxylate groups on the porphyrin periphery enable coordination with metal clusters (e.g., Zr, Cu) to form MOFs like PCN-221 and PCN-224, which exhibit high porosity and catalytic activity . PdTCPP’s palladium center also imparts unique photophysical properties, such as moderate phosphorescence quantum yields, making it suitable for oxygen sensing applications .
Properties
Molecular Formula |
C48H38N4O8Pd |
|---|---|
Molecular Weight |
905.3 g/mol |
IUPAC Name |
palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H38N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24,33,35,38,40-44,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |
InChI Key |
KGGGMKSQUVEGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Porphyrin Macrocycle Synthesis
a. Condensation of Aromatic Aldehydes with Pyrrole
The foundational step in preparing meso-tetra(4-carboxyphenyl)porphyrin involves the acid-catalyzed condensation of p-carboxybenzaldehyde with pyrrole. This process follows the Adler-Longo method, which is a classical approach for porphyrin synthesis:
- Reaction Conditions:
- Reagents: p-carboxybenzaldehyde and pyrrole
- Solvent: Propionic acid (used as both solvent and catalyst)
- Temperature: Approximately 120°C
- Duration: About 1 hour
- Yield: Typically low (~10-15%) due to side reactions and incomplete condensation
b. Optimization and Modifications
- Alternative aldehyde ratios and reaction conditions can improve yields. For example, adjusting the molar ratio of p-carboxybenzaldehyde to pyrrole influences the purity and yield of the porphyrin macrocycle.
- Use of microwave-assisted synthesis has been explored to reduce reaction time and improve product uniformity, although traditional reflux remains prevalent.
Metallation with Palladium
The palladium insertion into the free-base porphyrin macrocycle can be achieved via refluxing the synthesized meso-tetra(4-carboxyphenyl)porphyrin with a palladium salt, typically palladium(II) acetate or palladium(II) chloride:
- Reaction Conditions:
- Reagents: Palladium(II) salt (e.g., Pd(OAc)₂)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Reflux (~150°C)
- Duration: 4–8 hours
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
Solvothermal Methods:
Employing high-temperature, high-pressure conditions in sealed autoclaves can facilitate more efficient metal insertion, yielding highly pure palladium-porphyrin complexes with well-defined structures.Mechanochemical Techniques:
Recent advances have demonstrated that ball milling or ultrasonic irradiation can promote metallation without solvents, aligning with green chemistry principles. These methods involve grinding the free-base porphyrin with palladium salts under controlled conditions, often with minimal solvent or water as a medium.
Post-Synthesis Purification
Following metallation, purification involves:
Column Chromatography:
Using silica gel with suitable eluents (e.g., dichloromethane, methanol) to separate metallated porphyrins from unreacted starting materials and by-products.Recrystallization:
Dissolving the crude product in a minimal amount of solvent, then slow cooling or solvent evaporation to obtain pure palladium tetrakis(4-carboxyphenyl)porphyrin crystals.
Characterization and Yield Optimization
- Spectroscopic Techniques:
UV-Vis, NMR, and mass spectrometry confirm the structure and purity. - Yield Data:
Typical yields for metallation range from 50% to 90%, depending on reaction conditions and purity of starting materials.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Palladium tetrakis(4-carboxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The porphyrin ring allows for substitution reactions, where different substituents can replace the carboxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Palladium tetrakis(4-carboxyphenyl)porphyrin is widely used as a catalyst in various organic reactions, including carbon-carbon bond formation and oxidation reactions .
Biology: In biological research, this compound is utilized for its photodynamic properties, making it valuable in studies related to light-induced processes in biological systems .
Medicine: The compound’s photodynamic properties also make it a candidate for photodynamic therapy, a treatment method for certain types of cancer. It can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Industry: In industrial applications, this compound is used in the development of sensors and as a component in advanced materials for electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of palladium tetrakis(4-carboxyphenyl)porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy. The palladium center plays a crucial role in facilitating these photochemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences
- Photophysical Performance : PdTCPP and PtTCPP are both used in optical oxygen sensors due to their phosphorescence quenching by O₂. However, PtTCPP exhibits slightly lower quantum yields and lifetimes compared to PdTCPP .
- MOF Applications: PdTCPP forms MOFs with Zr clusters (e.g., PCN-221), while ZnTCPP is employed in ultrathin nanosheets (2–5 nm thickness) for catalytic epoxidation . FeTCPP-based MOFs show peroxidase-like activity, enabling reactive oxygen species (ROS) generation in biomedical applications .
- Chemical Stability : PdTCPP’s carboxylate groups allow stable chemisorption on alumina, whereas PtTCPP is often immobilized in Nafion® membranes for gas-phase sensing .
- Functional Roles : Unlike metallated porphyrins, the free-base H₂TCPP acts as a metal scavenger, effectively removing Cu(II) ions from aqueous solutions .
Limitations and Trade-offs
- PdTCPP and PtTCPP suffer from lower quantum yields compared to ruthenium-based sensors, limiting their sensitivity in aqueous environments .
- H₂TCPP requires metallation for catalytic or photodynamic applications, adding synthetic complexity .
- ZnTCPP-based nanosheets, while structurally tunable, lack the redox activity of Fe- or Pd-centered porphyrins .
Biological Activity
Palladium tetrakis(4-carboxyphenyl)porphyrin (Pd-TCPP) is a significant compound in the realm of photodynamic therapy (PDT) and other biomedical applications. Its unique properties stem from its ability to act as a photosensitizer and its potential for various therapeutic uses, particularly in oncology.
1. Overview of this compound
Pd-TCPP is a metalloporphyrin where palladium is coordinated to a porphyrin ring that has four carboxyphenyl substituents. This structure enhances its solubility and reactivity, making it suitable for biological applications. The compound exhibits strong light absorption in the visible spectrum, which is crucial for its function in PDT.
The biological activity of Pd-TCPP primarily revolves around its role as a photosensitizer in PDT. Upon excitation with light, Pd-TCPP generates reactive oxygen species (ROS), which can induce cell death in targeted tissues, particularly cancerous cells. The mechanism involves:
- Excitation : Absorption of light leads to the excitation of the porphyrin.
- Energy Transfer : The excited state can transfer energy to molecular oxygen, generating singlet oxygen (), a potent cytotoxic agent.
- Cellular Effects : ROS can cause oxidative damage to cellular components, leading to apoptosis or necrosis in tumor cells.
3.1 Photodynamic Therapy Applications
Recent studies have highlighted the effectiveness of Pd-TCPP in PDT for cancer treatment:
- A study demonstrated that Pd-TCPP-based nanocomposites significantly enhanced therapeutic efficacy against tumors when combined with light exposure, showcasing improved targeting and reduced side effects compared to traditional therapies .
- Another research focused on the kinetics of photoinduced protonation of TCPP, revealing that protonation enhances its photobase properties, which may further optimize its application in PDT by increasing the efficiency of ROS generation .
3.2 Anticancer Activity
The anticancer potential of Pd-TCPP has been explored extensively:
- In vitro studies indicated that Pd-TCPP effectively induces apoptosis in various cancer cell lines by increasing ROS levels, which correlates with DNA damage and subsequent cell death .
- Comparative studies with other porphyrin derivatives suggested that Pd-TCPP exhibits superior activity against human topoisomerase I, an essential enzyme for DNA replication, thereby inhibiting tumor growth more effectively than some existing treatments .
4. Data Tables
| Study | Findings | Methodology |
|---|---|---|
| Xie et al. (2022) | Pd-TCPP nanocomposites show enhanced tumor targeting and reduced toxicity | In vitro and in vivo experiments with light activation |
| Nowak-Sliwinska et al. (2011) | Pd-TCPP used as an oxygen sensor; reduced toxicity via nanoparticle incorporation | Phosphorescence quenching experiments |
| Recent Kinetics Study | Protonation increases triplet state lifetime; higher nucleophilicity observed | Steady-state and transient absorption spectroscopy |
5. Conclusion
This compound represents a promising compound for therapeutic applications, particularly in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation allows it to effectively target and induce cell death in malignant cells while minimizing damage to surrounding healthy tissue. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
Q & A
Q. What are the standard synthetic routes for Pd-TCPP, and how is its purity validated?
Pd-TCPP is typically synthesized via Adler-Longo methodology by condensing pyrrole with 4-carboxybenzaldehyde derivatives in refluxing propionic acid. Post-synthesis, purification involves column chromatography (silica/DCM) and recrystallization (dichloromethane/hexane) . Purity is confirmed using:
Q. Which spectroscopic techniques are critical for characterizing Pd-TCPP’s electronic properties?
- UV-Vis absorption : Identifies π-π* transitions in the porphyrin core and metal-ligand charge transfer (MLCT) bands influenced by Pd(II) coordination .
- Fluorescence spectroscopy : Measures emission spectra (λem ~650 nm) and quantum yields (Φf), which are quenched in Pd-TCPP due to heavy-metal effects .
- Electrochemical analysis : Cyclic voltammetry (CV) reveals redox potentials for Pd(II)/Pd(III) transitions, critical for catalytic applications .
Q. What are the primary research applications of Pd-TCPP in materials science?
- Catalysis : Mimics heme enzymes (e.g., cytochrome P450) for oxidation reactions, leveraging Pd(II)’s redox activity .
- Sensors : Functionalized in metal-organic frameworks (MOFs) for detecting heavy metals (e.g., Cu²⁺) via fluorescence quenching .
- Environmental remediation : Pd-TCPP-grafted mesoporous silica removes Cu(II) from water with ~90% efficiency under optimized pH (5–6) .
Advanced Research Questions
Q. How does Pd-TCPP’s coordination geometry influence its catalytic mechanisms?
Pd-TCPP adopts a square-planar geometry, enabling axial ligand binding (e.g., O₂, CO) for catalytic cycles. Studies using EXAFS and DFT modeling show Pd-N bond lengths (~1.95 Å) and d-orbital splitting stabilize intermediates in CO₂ reduction . Catalytic efficiency is pH-dependent, with optimal activity at neutral conditions .
Q. Can substituent modifications enhance Pd-TCPP’s photophysical properties for photodynamic therapy (PDT)?
Yes. Introducing electron-withdrawing groups (e.g., nitro, sulfonate) red-shifts the Soret band, improving singlet oxygen (¹O₂) generation. For example:
Q. What strategies optimize Pd-TCPP’s integration into supramolecular assemblies?
- Hydrogen-bonded frameworks : Co-crystallization with 4,4′-bipyridine forms 2D networks with pore sizes ~12 Å, validated by XRD and gas adsorption (BET surface area ~1,200 m²/g) .
- Covalent functionalization : Amide coupling with amino-modified silica improves stability in aqueous media .
Q. How do solvent and pH affect Pd-TCPP’s interactions with biomolecules?
- pH-dependent binding : At pH < 5, carboxyphenyl groups protonate, reducing electrostatic interactions with proteins. At pH 7.4, Pd-TCPP binds serum albumin (Kd ~10⁻⁶ M) via carboxylate-arginine interactions, as shown by ITC and fluorescence quenching .
- Solvent effects : DMSO enhances solubility but competes with axial ligand binding, reducing catalytic activity .
Q. What role does Pd-TCPP play in environmental applications beyond metal removal?
Q. How do conflicting fluorescence quantum yield values arise in Pd-TCPP studies?
Discrepancies stem from:
Q. What advanced techniques resolve structural ambiguities in Pd-TCPP derivatives?
- X-ray absorption spectroscopy (XAS) : Resolves Pd oxidation states and coordination environments .
- Time-resolved fluorescence : Differentiates monomeric vs. aggregated species (lifetimes ~2 ns vs. <0.5 ns) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
